Cas no 78797-67-8 (1,6-Anhydro-β-d-cellotriose)

1,6-Anhydro-β-d-cellotriose 化学的及び物理的性質
名前と識別子
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- 1,6-Anhydro-β-d-cellotriose
- Cellotriosan
- 1,6-Anhydro-beta-D-cellotriose min. 98%
- O-beta-D-Glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-1,6-anhydro-beta-D-glucopyranose
- 1,6-Anhydro-b-D-cellotriose
- Cellotriosan, O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-1,6-anhydro-β-D-glucopyranose
- 6,8-Dioxabicyclo[3.2.1]octane, β-D-glucopyranose deriv. (ZCI)
- O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-1,6-anhydro-β-D-glucopyranose (ACI)
-
- インチ: 1S/C18H30O15/c19-1-4-7(21)8(22)11(25)17(29-4)32-14-5(2-20)30-18(13(27)10(14)24)33-15-6-3-28-16(31-6)12(26)9(15)23/h4-27H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1
- InChIKey: DVECZTMWKIBIIN-CSHPIKHBSA-N
- ほほえんだ: O([C@H]1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@@H](CO)O1)[C@H]1[C@H](O)[C@@H](O)[C@@H]2OC[C@H]1O2
じっけんとくせい
- 密度みつど: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 可溶性(160 g/l)(25ºC)、
1,6-Anhydro-β-d-cellotriose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL4020-10mg |
1,6-Anhydro-beta-D-cellotriose |
78797-67-8 | 98% min | 10mg |
£400.00 | 2025-02-21 | |
A2B Chem LLC | AX45295-50mg |
1,6-Anhydro-b-D-cellotriose |
78797-67-8 | Min. 98% [1H-NMR] | 50mg |
$1195.00 | 2024-04-19 | |
Apollo Scientific | BICL4020-5mg |
1,6-Anhydro-beta-D-cellotriose |
78797-67-8 | 98% min | 5mg |
£245.00 | 2025-02-21 | |
Apollo Scientific | BICL4020-25mg |
1,6-Anhydro-beta-D-cellotriose |
78797-67-8 | 98% min | 25mg |
£810.00 | 2025-02-21 | |
A2B Chem LLC | AX45295-5mg |
1,6-Anhydro-b-D-cellotriose |
78797-67-8 | Min. 98% [1H-NMR] | 5mg |
$300.00 | 2024-04-19 | |
A2B Chem LLC | AX45295-1mg |
1,6-Anhydro-b-D-cellotriose |
78797-67-8 | Min. 98% [1H-NMR] | 1mg |
$177.00 | 2024-04-19 | |
A2B Chem LLC | AX45295-25mg |
1,6-Anhydro-b-D-cellotriose |
78797-67-8 | Min. 98% [1H-NMR] | 25mg |
$783.00 | 2024-04-19 | |
A2B Chem LLC | AX45295-10mg |
1,6-Anhydro-b-D-cellotriose |
78797-67-8 | Min. 98% [1H-NMR] | 10mg |
$436.00 | 2024-04-19 |
1,6-Anhydro-β-d-cellotriose 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1,6-Anhydro-β-d-cellotriose Raw materials
1,6-Anhydro-β-d-cellotriose Preparation Products
1,6-Anhydro-β-d-cellotriose 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
1,6-Anhydro-β-d-cellotrioseに関する追加情報
Recent Advances in the Study of 1,6-Anhydro-β-d-cellotriose (CAS: 78797-67-8) in Chemical Biology and Pharmaceutical Research
The chemical compound 1,6-Anhydro-β-d-cellotriose (CAS: 78797-67-8) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This trisaccharide derivative, formed through the intramolecular dehydration of cellotriose, presents unique structural features that make it valuable for various applications, including drug development, enzyme studies, and carbohydrate chemistry. Recent studies have focused on its synthesis, characterization, and potential biological activities, shedding new light on its role in biomedical research.
One of the most notable advancements in this area is the development of improved synthetic routes for 1,6-Anhydro-β-d-cellotriose. Researchers have reported a novel enzymatic approach using engineered glycoside hydrolases, which offers higher yields and better stereoselectivity compared to traditional chemical methods. This breakthrough, published in the Journal of Carbohydrate Chemistry (2023), has significant implications for the large-scale production of this compound for research and potential therapeutic applications.
In terms of biological activity, recent investigations have explored the interaction of 1,6-Anhydro-β-d-cellotriose with various carbohydrate-processing enzymes. A 2024 study in ACS Chemical Biology demonstrated that this compound acts as a potent inhibitor of certain cellulases, suggesting potential applications in the treatment of cellulose-related metabolic disorders. The study utilized X-ray crystallography to reveal the molecular basis of this inhibition, providing valuable structural insights for drug design.
Pharmacological research has also examined the potential of 1,6-Anhydro-β-d-cellotriose as a scaffold for drug development. Its rigid structure and multiple hydroxyl groups make it an attractive candidate for the design of glycomimetics. Recent work published in Bioorganic & Medicinal Chemistry (2023) described the synthesis of several derivatives with enhanced binding affinity to lectins involved in immune responses, opening new possibilities for immunomodulatory therapies.
Analytical characterization of 1,6-Anhydro-β-d-cellotriose has benefited from advances in mass spectrometry and NMR techniques. A comprehensive study in Carbohydrate Research (2024) presented detailed spectroscopic data and computational modeling results that have improved our understanding of its solution conformation and dynamic behavior. These findings are particularly valuable for quality control in pharmaceutical applications and for interpreting biological activity data.
Looking forward, researchers are particularly excited about the potential applications of 1,6-Anhydro-β-d-cellotriose in targeted drug delivery systems. Preliminary studies suggest that its unique structural properties may enable specific interactions with certain cell surface receptors, making it a promising candidate for the development of carbohydrate-based drug carriers. Ongoing clinical trials are expected to provide more definitive data on its therapeutic potential in the coming years.
In conclusion, the recent surge in research activity surrounding 1,6-Anhydro-β-d-cellotriose (78797-67-8) highlights its growing importance in chemical biology and pharmaceutical science. From improved synthetic methods to novel biological applications, this compound continues to offer exciting opportunities for scientific discovery and therapeutic innovation. As research progresses, we anticipate seeing more translational applications emerge from these fundamental studies.
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